N'-Propylnornicotine
Overview
Description
N’-Propylnornicotine is a chemical compound with the molecular formula C12H18N2 . It is also known by other names such as 3-(1-Propyl-2-pyrrolidinyl)pyridine .
Molecular Structure Analysis
The molecular structure of N’-Propylnornicotine consists of 12 carbon atoms, 18 hydrogen atoms, and 2 nitrogen atoms . The average mass is 190.285 Da and the monoisotopic mass is 190.147003 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of N’-Propylnornicotine are not explicitly mentioned in the sources I found. For detailed properties, it would be best to refer to a specialized chemical database or literature .Scientific Research Applications
Biochemical Analysis
- Nornicotine Detection in Smokers' Urine : N'-Propylnornicotine has been utilized in a sensitive gas chromatographic assay to measure nornicotine concentrations in human urine. The method involves converting nornicotine into its N'-propyl derivative, which enhances its chromatographic properties, allowing for precise quantification at low nanogram levels (Zhang, Jacob, & Benowitz, 1990).
Pharmacological Research
- Inhibition of Human Placental Aromatase : Nornicotine derivatives have been shown to exhibit competitive inhibition on human placental microsomal aromatase. This compound and related compounds might affect estrogen biosynthesis and could be potential structures for non-steroidal anti-cancer therapy development (Bullion, Ohnishi, & Osawa, 1991).
Cancer Research
- Breast Cancer Aromatase Inhibition : Tobacco alkaloid derivatives, including this compound, have been studied for their ability to inhibit estrogen formation in breast tumor cells by suppressing aromatase activity. This suggests a potential role in breast cancer therapy (Kadohama, Shintani, & Osawa, 1993).
Agricultural Chemistry
- Germination and Growth Inhibition : Acylnornicotines, including this compound, have been identified in Nicotiana species and tested for their inhibitory activity in tobacco seed germination. The study helps understand the structure-activity relationships of acylnornicotines in agricultural contexts (Matsuzaki, Miyano, Yasumatsu, Matsushita, & Koiwai, 1988).
Metabolic Research
- Microsomal Metabolism Studies : The in vitro hepatic microsomal metabolism of N-benzyl and N-benzoylnornicotine derivatives, including this compound, has been studied to understand their metabolic pathways in biological systems (Yilmaz, Aricioĝlu Kartal, Ulgen, & Gorrod, 2004).
Botanical Studies
- Nicotiana Cell Suspension Cultures : Research involving this compound focused on understanding the metabolism of nicotine and related compounds in Nicotiana cell suspension cultures, providing insights into plant alkaloid metabolism (Bartholomeusz, Bhogal, Molinié, Felpin, Mathé-Allainmat, Meier, Dräger, Lebreton, Roscher, & Robins, 2005).
Analytical Chemistry
- Structural Elucidation in Tobacco : this compound has been identified and quantitatively analyzed in cherry-red tobacco, contributing to the understanding of tobacco alkaloid composition and its impact on tobacco leaf characteristics (Li, Pang, Shi, Bai, Sui, & Chen, 2022).
Safety and Hazards
Properties
IUPAC Name |
3-(1-propylpyrrolidin-2-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-8-14-9-4-6-12(14)11-5-3-7-13-10-11/h3,5,7,10,12H,2,4,6,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVARSJFNQPNRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC1C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91907-45-8 | |
Record name | N'-Propylnornicotine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091907458 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.